beta-D-Glucopyranosylamine
Overview
Description
Beta-D-Glucopyranosylamine is a glucose derivative that has been studied for its potential as a hypoglycemic agent . It is a potent inhibitor of glycogen phosphorylase b (GPb), an enzyme that plays a crucial role in glycogen metabolism . The molecule is also known as N-acetyl-beta-D-glucopyranosylamine (NAG) and is used as a lead compound for the structure-based design of new analogues .
Synthesis Analysis
Beta-D-Glucopyranosylamine can be synthesized from β-D-Glucose pentaacetate . Other methods include the synthesis of amine-functionalized glucose derivatives, such as hexamethylene-1,6-bis (N-d-glucopyranosylamine) (HGA), which was evaluated for its corrosion inhibition behavior .
Molecular Structure Analysis
The molecular structure of beta-D-Glucopyranosylamine is C6H13NO5 . The structure of the molecule plays a significant role in its inhibitory activity. For instance, the replacement of the acetamido group by azidoacetamido group resulted in an inhibitor, N-azidoacetyl-beta-D-glucopyranosylamine (azido-NAG), with a Ki value of 48.7 microM .
Chemical Reactions Analysis
Beta-D-Glucopyranosylamine can participate in various chemical reactions. For example, it can be used in the synthesis of N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine, a compound with potential antidiabetic properties . It can also be used in the synthesis of other glucose derivatives, such as 2-acetamido-2-deoxy-D-glucose .
Physical And Chemical Properties Analysis
Beta-D-Glucopyranosylamine has a molecular weight of 179.17100 and a density of 1.563 g/cm3 . Its boiling point is 416.4ºC at 760 mmHg .
Scientific Research Applications
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Glycogen Phosphorylase Inhibitors
- Scientific Field: Biochemistry and Pharmacology .
- Application Summary: Beta-D-Glucopyranosylamine derivatives have been studied as low micromolar inhibitors of glycogen phosphorylase (GP), a validated target for the treatment of type 2 diabetes mellitus .
- Methods of Application: The syntheses of the target compounds involved the formation of an amide bond between per-O-acetylated beta-D-glucopyranosylamine and the corresponding arylimidazole-carboxylic acids .
- Results: Kinetics experiments on rabbit muscle GP b revealed low micromolar inhibitors, with the best inhibition constants (Ks) of 3–4 µM obtained for 1- and 2-naphthyl-substituted beta-D-glucopyranosylamine-imidazolecarboxamides .
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Metal Chelation, Drug Delivery, Molecular Sensing
- Scientific Field: Chemistry and Pharmacology .
- Application Summary: Beta-D-Glucopyranosylamine derivatives have been used in the form of metal chelation, drug delivery, and molecular sensing .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the synthesis of numerous glucopyranosylamine derivatives .
- Results: The results or outcomes of these applications are not specified in the source .
-
Sulfide Oxidation Reaction
- Scientific Field: Chemistry .
- Application Summary: A series of 4,6-O-ethylidene-beta-D-glucopyranosylamine derived ligands and their Mo (VI) complexes have been synthesized and used in the oxidation of thioanisole .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: This is the first report where sugar derived Mo (VI) complexes have been used in sulfide oxidation reaction .
-
Glycogen Phosphorylase Inhibitors
- Scientific Field: Biochemistry and Pharmacology .
- Application Summary: Recently studied N-(β-d-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides have proven to be low micromolar inhibitors of glycogen phosphorylase (GP), a validated target for the treatment of type 2 diabetes mellitus .
- Methods of Application: The syntheses of the target compounds involved the formation of an amide bond between per-O-acetylated β-d-glucopyranosylamine and the corresponding arylimidazole-carboxylic acids .
- Results: Kinetics experiments on rabbit muscle GP b revealed low micromolar inhibitors, with the best inhibition constants (Ks) of 3–4 µM obtained for 1- and 2-naphthyl-substituted N-(β-d-glucopyranosyl)-imidazolecarboxamides .
-
Antidiabetic Agents
- Scientific Field: Pharmacology .
- Application Summary: N-(4-substituted-benzoyl)-N′-(β-d-glucopyranosyl) urea derivatives have been synthesized and shown to have promising antidiabetic potential .
- Methods of Application: The compounds were synthesized by addition of O-peracetylated β-d-glucopyranosylamine to acyl-isocyanates .
- Results: The specific results or outcomes of these applications are not specified in the source .
-
Sulfide Oxidation Reaction
- Scientific Field: Chemistry .
- Application Summary: A series of 4,6-O-ethylidene-β-d-glucopyranosylamine derived ligands and their Mo (VI) complexes have been synthesized and used in the oxidation of thioanisole .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: This is the first report where sugar derived Mo (VI) complexes have been used in sulfide oxidation reaction .
-
Glycogen Phosphorylase Inhibitors
- Scientific Field: Biochemistry and Pharmacology .
- Application Summary: Recently studied N-(β-d-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides have proven to be low micromolar inhibitors of glycogen phosphorylase (GP), a validated target for the treatment of type 2 diabetes mellitus .
- Methods of Application: The syntheses of the target compounds involved the formation of an amide bond between per-O-acetylated β-d-glucopyranosylamine and the corresponding arylimidazole-carboxylic acids .
- Results: Kinetics experiments on rabbit muscle GP b revealed low micromolar inhibitors, with the best inhibition constants (Ks) of 3–4 µM obtained for 1- and 2-naphthyl-substituted N-(β-d-glucopyranosyl)-imidazolecarboxamides .
-
Antidiabetic Agents
- Scientific Field: Pharmacology .
- Application Summary: N-(4-substituted-benzoyl)-N′-(β-d-glucopyranosyl) urea derivatives have been synthesized and shown to have promising antidiabetic potential .
- Methods of Application: The compounds were synthesized by addition of O-peracetylated β-d-glucopyranosylamine to acyl-isocyanates .
- Results: The specific results or outcomes of these applications are not specified in the source .
-
Sulfide Oxidation Reaction
- Scientific Field: Chemistry .
- Application Summary: A series of 4,6-O-ethylidene-β-d-glucopyranosylamine derived ligands and their Mo (VI) complexes have been synthesized and used in the oxidation of thioanisole .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: This is the first report where sugar derived Mo (VI) complexes have been used in sulfide oxidation reaction .
Safety And Hazards
Future Directions
Research on beta-D-Glucopyranosylamine and its derivatives continues to explore their potential as antidiabetic agents . For instance, structure-based design and synthesis of two biphenyl-N-acyl-beta-D-glucopyranosylamine derivatives were assessed as inhibitors of human liver glycogen phosphorylase, a pharmaceutical target for type 2 diabetes . The future of beta-D-Glucopyranosylamine research lies in the development of more potent inhibitors and the exploration of other potential therapeutic applications .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-VFUOTHLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223153 | |
Record name | Glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranosylamine | |
CAS RN |
7284-37-9 | |
Record name | Glucopyranosylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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